tert-butyl4-[(1-amino-5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine-1-carboxylate,Mixtureofdiastereomers
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Overview
Description
tert-butyl4-[(1-amino-5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine-1-carboxylate, Mixture of diastereomers, is a complex organic compound that belongs to the class of piperidine carboxylates. This compound is characterized by its unique structure, which includes an indene moiety and a piperidine ring. It is often used in various scientific research applications due to its potential biological activities and chemical properties.
Preparation Methods
The synthesis of tert-butyl4-[(1-amino-5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine-1-carboxylate involves multiple steps. One common synthetic route starts with the preparation of the indene moiety, followed by the introduction of the piperidine ring. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature controls to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
tert-butyl4-[(1-amino-5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles such as halides or alkoxides replace specific functional groups in the compound. Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux conditions. .
Scientific Research Applications
tert-butyl4-[(1-amino-5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry
Mechanism of Action
The mechanism of action of tert-butyl4-[(1-amino-5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in disease pathways or activate receptors that regulate cellular functions. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
tert-butyl4-[(1-amino-5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine-1-carboxylate can be compared with other similar compounds, such as:
tert-butyl 4-((5,6-dimethoxy-2-(methoxycarbonyl)-1-oxo-2,3-dihydro-1H-inden-2-yl)methyl)piperidine-1-carboxylate: This compound has a similar indene moiety but differs in the functional groups attached to the piperidine ring.
tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: This compound features a piperazine ring instead of a piperidine ring, leading to different chemical and biological properties
Properties
Molecular Formula |
C22H34N2O4 |
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Molecular Weight |
390.5 g/mol |
IUPAC Name |
tert-butyl 4-[(1-amino-5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C22H34N2O4/c1-22(2,3)28-21(25)24-8-6-14(7-9-24)10-16-11-15-12-18(26-4)19(27-5)13-17(15)20(16)23/h12-14,16,20H,6-11,23H2,1-5H3 |
InChI Key |
REANHAGQYOFAEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CC2CC3=CC(=C(C=C3C2N)OC)OC |
Origin of Product |
United States |
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